1-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethanone is a chemical compound with the molecular formula C17H24N2O. It is a piperazinyl phenylethanone compound that acts as an inhibitor of traffic between the trans-Golgi network and endosomes, which depends on the clathrin adaptor complex AP-1
Preparation Methods
The synthesis of 1-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethanone involves several steps. One common method includes the reaction of 4-(4-hydroxyphenyl)piperazin-1-yl)ethanone with 2-methylbut-2-en-1-yl bromide under basic conditions to form the desired product . The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide to form azides or nitriles, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon and bases like potassium carbonate.
Scientific Research Applications
1-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving cellular trafficking and signaling pathways.
Industry: The compound may have applications in the development of new materials and chemical processes, particularly those involving piperazine derivatives.
Mechanism of Action
The mechanism of action of 1-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethanone involves its interaction with the clathrin adaptor complex AP-1, which is essential for the trafficking of proteins between the trans-Golgi network and endosomes . By inhibiting this process, the compound can disrupt cellular signaling and trafficking pathways, leading to various biological effects. The molecular targets and pathways involved in this mechanism are still under investigation, but they likely include key proteins and enzymes involved in vesicular transport and membrane trafficking.
Comparison with Similar Compounds
1-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethanone can be compared with other similar compounds, such as:
1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone: This compound has a similar piperazine structure but with a bromoethyl group instead of a methylbutenyl group.
1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone: This compound has a hydroxyphenyl group instead of a methylbutenyl group and is used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific interaction with the clathrin adaptor complex AP-1, which distinguishes it from other piperazine derivatives.
Properties
IUPAC Name |
1-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-4-10(2)9-12-5-7-13(8-6-12)11(3)14/h4H,5-9H2,1-3H3/b10-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXUTVWZTNHIBH-ONNFQVAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCN(CC1)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCN(CC1)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.